Physicochemical Differentiation: LogP, Boiling Point, and Density vs. 3-(Methylthio)butanoic Acid
Compared to the closest analog, 3-(methylthio)butanoic acid (CAS 16630-65-2), 3-(ethylsulfanyl)butanoic acid exhibits a significantly higher predicted octanol-water partition coefficient (ACD/LogP: 1.46 vs. 0.93 ), indicating greater lipophilicity. It also displays a higher predicted boiling point (254.8 °C vs. 244.9 °C [1]) and a lower predicted vapor pressure (0.0 mmHg vs. 0.0 mmHg, but with a lower standard deviation ), which are relevant for separation and handling.
| Evidence Dimension | Predicted ACD/LogP |
|---|---|
| Target Compound Data | 1.46 |
| Comparator Or Baseline | 3-(Methylthio)butanoic acid (CAS 16630-65-2): 0.93 |
| Quantified Difference | +0.53 (57% increase) |
| Conditions | ACD/Labs Percepta Platform v14.00 |
Why This Matters
The 57% higher predicted logP value for the ethyl analog translates to measurably different chromatographic retention times and membrane partitioning behavior, making it a distinct entity for SAR and bioactivity studies.
- [1] ChemSpider. (2024). 3-(Methylthio)butanoic acid - CSID:77624. Retrieved from https://legacy.chemspider.com/Chemical-Structure.77624.html View Source
